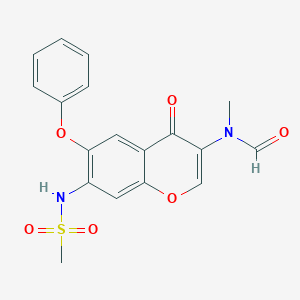
7-methylsulfonylamino-3-(N-formyl-N-methylamino)-6-phenoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system containing both benzene and pyrone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a phenol derivative and an appropriate β-keto ester under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable halogenated chromen-4-one derivative.
Sulfonamidation: The methylsulfonamido group can be introduced by reacting the chromen-4-one derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Formylation: The final step involves the formylation of the amine group using formic acid or a formylating agent like formic anhydride.
Industrial Production Methods
Industrial production of N-Methyl-N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-Methyl-N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its diverse functional groups and potential bioactivity.
Industry: Utilized in the development of new materials, dyes, and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the chromen-4-one core may interact with DNA or proteins, while the sulfonamido group can inhibit specific enzymes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: A simpler formamide derivative with fewer functional groups.
N-Methyl-N-(phenylsulfonamido)formamide: Similar structure but with a phenylsulfonamido group instead of a methylsulfonamido group.
4H-Chromen-4-one Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-Methyl-N-(7-(methylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential biological activity. The presence of the chromen-4-one core, phenoxy group, methylsulfonamido group, and formamide group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16N2O6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]-N-methylformamide |
InChI |
InChI=1S/C18H16N2O6S/c1-20(11-21)15-10-25-16-9-14(19-27(2,23)24)17(8-13(16)18(15)22)26-12-6-4-3-5-7-12/h3-11,19H,1-2H3 |
InChI Key |
PMJUZBWTGZOOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=COC2=CC(=C(C=C2C1=O)OC3=CC=CC=C3)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















